molecular formula C19H29NO3S B3791363 1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone

1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone

Cat. No.: B3791363
M. Wt: 351.5 g/mol
InChI Key: XOQHVEVSYJJSFB-UHFFFAOYSA-N
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Description

1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone is a complex organic compound featuring a piperidine ring substituted with a hydroxymethyl group and an oxan-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the hydroxymethyl and oxan-2-ylmethyl groups. The thiophene ring is then incorporated, and finally, the ethanone group is added under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the thiophene ring.

Scientific Research Applications

1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]methanol
  • 1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]propane

Uniqueness

1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-[[4-(hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3S/c1-15(22)18-10-16(13-24-18)12-20-7-5-19(14-21,6-8-20)11-17-4-2-3-9-23-17/h10,13,17,21H,2-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQHVEVSYJJSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)CN2CCC(CC2)(CC3CCCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Reactant of Route 2
1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Reactant of Route 3
1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Reactant of Route 4
1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Reactant of Route 5
1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone
Reactant of Route 6
1-[4-[[4-(Hydroxymethyl)-4-(oxan-2-ylmethyl)piperidin-1-yl]methyl]thiophen-2-yl]ethanone

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